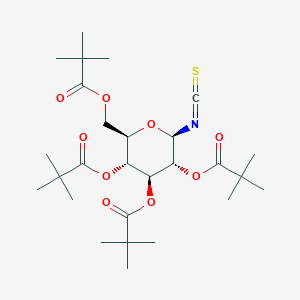
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
Vue d'ensemble
Description
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is C27H43NO9S. It has a molecular weight of 557.70 .Chemical Reactions Analysis
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is used as a chiral reagent for the resolution of amino acid derivatives .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is a solid substance that should be stored at room temperature . It has a molecular weight of 557.70 and a molecular formula of C27H43NO9S .Applications De Recherche Scientifique
Synthesis and Characterization
- A novel method for the synthesis of 2,3,4,6-tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate has been developed, utilizing D-glucose as the starting material. This compound is an important pharmaceutical and organic intermediate, serving as a versatile intermediate for the synthesis of various glycosyl derivatives like thioureas, nucleosides, heterocyclic compounds, and polypeptides (Zhou Guo-bin, 2006).
Application in Stereoselective Synthesis
- The compound has been used in the stereoselective synthesis of α,β-diamino acids, employing it as a chiral auxiliary. This process, promoted by CuBr⋅Me2S as Lewis acid, achieved high yields and good diastereoselectivities (Dong Wang, Pengfei Zhang, Biao Yu, 2007).
Use in Glycosylation
- It is also instrumental in glycosylation processes. For instance, the glycosylation of benzyl alcohol and cholesterol using 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide, a derivative, has been achieved with high yields, demonstrating the compound's utility in synthesizing glycosides (H. Kunz, A. Harréus, 1982).
Role in Chiral Derivatization
- The compound has been utilized as a chiral derivatization reagent for amino acids and β-adrenergic blockers. It transforms these substances into diastereomeric thioureas, which can then be separated on achiral columns. This application underlines its importance in enantiomeric purities determination (M. Lobell, M. Schneider, 1993).
Biological Activity
- Research has also been conducted on the synthesis of new N-glycosides derived from O-pivaloylated β-d-glucopyranosylamine, involving this compound. These new compounds were evaluated for their antitumor activity against various human cancer cell lines and showed some antibacterial potency (Chao Shen, Guobin Zhou, Xinzhi Chen, Pengfei Zhang, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-UJWQCDCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583736 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pgitc | |
CAS RN |
958300-06-6 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





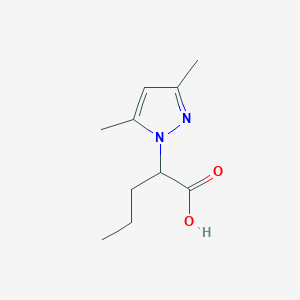
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)
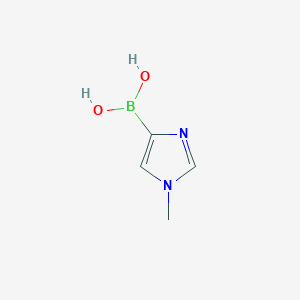

![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
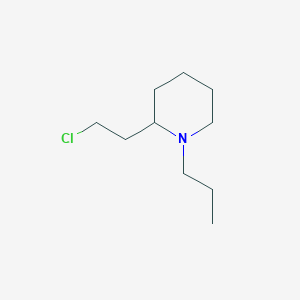

![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)

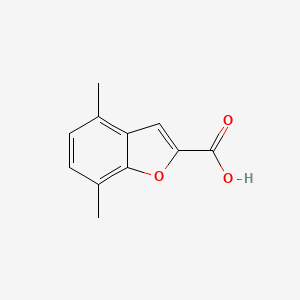

![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)